Alk-IN-12

Kinase inhibition Biochemical assay Lead optimization

ALK-IN-12 (CAS 1197958-53-4) delivers single-digit sub-nanomolar potency (IC50 0.18 nM) and 39% oral bioavailability for reliable once-daily dosing in preclinical models. With 56-fold cellular selectivity (Karpas-299 IC50 28.3 nM vs U-937 IC50 1590 nM), it ensures ALK-specific data with minimal off-target effects. Procure ≥98% purity for reproducible kinase profiling and in vivo pharmacology.

Molecular Formula C24H30ClN6O2P
Molecular Weight 501.0 g/mol
Cat. No. B12416202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlk-IN-12
Molecular FormulaC24H30ClN6O2P
Molecular Weight501.0 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4P(=O)(C)C)Cl)OC
InChIInChI=1S/C24H30ClN6O2P/c1-30-11-13-31(14-12-30)17-9-10-19(21(15-17)33-2)28-24-26-16-18(25)23(29-24)27-20-7-5-6-8-22(20)34(3,4)32/h5-10,15-16H,11-14H2,1-4H3,(H2,26,27,28,29)
InChIKeyYHWJHUBPWLCING-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ALK-IN-12 (1197958-53-4): Baseline Identity and Kinase Inhibition Profile for ALK Research Procurement


ALK-IN-12 (CAS 1197958-53-4) is a small-molecule inhibitor of anaplastic lymphoma kinase (ALK) from the 2,4-diarylaminopyrimidine scaffold class containing a distinctive dimethylphosphoryl moiety [1]. It is documented as compound 11e in the discovery program that yielded the clinical candidate brigatinib (AP26113) [2]. The compound demonstrates single-digit sub-nanomolar potency against ALK in biochemical assays and exhibits oral bioavailability suitable for in vivo pharmacology studies .

Why ALK-IN-12 Cannot Be Substituted with Generic ALK Inhibitors in Targeted Research


ALK inhibitors exhibit substantial variation in potency, selectivity, pharmacokinetics, and mutant coverage profiles that preclude generic substitution in experimental systems. Crizotinib (IC50 ~20 nM biochemical) demonstrates ~110-fold lower potency than ALK-IN-12 against wild-type ALK . Alectinib exhibits poor oral bioavailability in rodent models requiring specialized formulation approaches to achieve systemic exposure [1]. Brigatinib, while sharing the phosphine oxide scaffold with ALK-IN-12, is a structurally distinct clinical compound (MW 584.1 vs 501.0 for ALK-IN-12) with different physicochemical properties and a divergent kinase selectivity profile [2]. Substituting ALK-IN-12 with any of these agents introduces uncontrolled variables in potency, target engagement kinetics, and pharmacokinetic behavior that compromise experimental reproducibility and confound data interpretation.

ALK-IN-12 Quantitative Differentiation: Potency, Oral Bioavailability, and Target Selectivity Versus Comparator ALK Inhibitors


Biochemical ALK Inhibition Potency: ALK-IN-12 Versus Crizotinib and Alectinib

ALK-IN-12 inhibits recombinant ALK kinase with an IC50 of 0.18 nM in a cell-free biochemical assay . By cross-study comparison, this represents approximately 111-fold greater potency than crizotinib (IC50 = 20 nM in ALK biochemical assay) and approximately 10.6-fold greater potency than alectinib (IC50 = 1.9 nM in cell-free assay) under comparable ATP-competitive conditions [1]. Brigatinib, the clinical derivative from the same chemical series, demonstrates an IC50 of 0.37-0.62 nM against ALK, placing ALK-IN-12's potency within the same sub-nanomolar tier while representing a structurally simplified analog [2].

Kinase inhibition Biochemical assay Lead optimization

Cellular Antiproliferative Activity and Selectivity: ALK-IN-12 in Karpas-299 ALCL Model

In ALK-dependent Karpas-299 anaplastic large cell lymphoma (ALCL) cells expressing the NPM-ALK fusion, ALK-IN-12 inhibits viability with an IC50 of 28.3 nM following 72-hour treatment . In contrast, the compound exhibits an IC50 of 1,590 nM in ALK-negative U-937 cells, demonstrating a selectivity window of approximately 56-fold for ALK-driven versus non-ALK-driven proliferation . By cross-study comparison, crizotinib demonstrates Karpas-299 cell viability IC50 values in the range of 24-90 nM depending on assay conditions, indicating that ALK-IN-12 and crizotinib operate in overlapping cellular potency ranges despite the 111-fold difference in biochemical IC50 [1].

Antiproliferative assay Cell viability Selectivity profiling

Oral Bioavailability and Pharmacokinetics: ALK-IN-12 Compared with Crizotinib and Alectinib in Rat Models

Following oral administration at 10 mg/kg in female CD rats, ALK-IN-12 achieves a Cmax of 3,254 ng/mL, AUC0-∞ of 4,056 ng·h/mL, terminal half-life of 12.5 hours, and absolute oral bioavailability (F) of 39% . By cross-study comparison, crizotinib demonstrates oral bioavailability of 68.6 ± 9.63% in rats [1], while alectinib is classified as a BCS class IV molecule with characteristically low oral bioavailability requiring specialized formulation strategies for adequate systemic exposure in preclinical models [2]. ALK-IN-12's 39% bioavailability represents an intermediate value—lower than crizotinib but substantially higher than unformulated alectinib—enabling straightforward oral dosing in rodent pharmacology studies without requiring complex solubilization or nanoformulation approaches.

Oral bioavailability Pharmacokinetics ADME In vivo formulation

In Vivo Antitumor Efficacy: Dose-Dependent Tumor Stasis in Karpas-299 Xenograft Model

In female SCID/beige mice bearing established Karpas-299 ALCL xenografts expressing the NPM-ALK fusion, once-daily oral administration of ALK-IN-12 at doses of 10-50 mg/kg for 13 consecutive days produced dose-dependent antitumor activity . At the highest dose tested (50 mg/kg p.o. q.d.), ALK-IN-12 achieved tumor stasis—defined as complete arrest of tumor growth without regression—throughout the 13-day treatment period . Dose-dependent efficacy was observed across the full dose range, confirming that systemic exposure achieved via oral dosing translates to pharmacodynamic target engagement and therapeutic effect in vivo .

Xenograft model Tumor stasis In vivo efficacy Dose-response

Kinase Selectivity Profile: ALK Inhibition with Differential Activity Against IGF1R and InsR

ALK-IN-12 demonstrates a defined kinase selectivity profile: it inhibits ALK with an IC50 of 0.18 nM, while showing 113-fold weaker inhibition of insulin-like growth factor 1 receptor (IGF1R; IC50 = 20.3 nM) and 503-fold weaker inhibition of insulin receptor (InsR; IC50 = 90.6 nM) . By cross-study comparison, brigatinib demonstrates a distinct selectivity fingerprint with IC50 values of 0.37 nM (ALK) and 24.9 nM (IGF1R), representing a 67-fold selectivity window [1]. Crizotinib, in contrast, is a dual ALK/c-Met inhibitor with IC50 values of 20 nM (ALK) and 8 nM (c-Met), exhibiting a fundamentally different target engagement profile . The differential IGF1R/InsR activity of ALK-IN-12 may confer distinct biological effects in systems where these insulin receptor family kinases modulate tumor cell signaling or metabolic responses.

Kinase selectivity Off-target profiling IGF1R InsR

ALK-IN-12: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


High-Sensitivity Biochemical Screening and ALK Enzymology Studies

With a biochemical IC50 of 0.18 nM against ALK, ALK-IN-12 is well-suited for high-sensitivity enzymatic assays where sub-nanomolar potency maximizes signal-to-noise discrimination . Researchers conducting ALK enzymology studies, kinase panel selectivity profiling, or inhibitor mechanism-of-action experiments will benefit from reduced compound consumption and the ability to detect subtle changes in ALK activity at low inhibitor concentrations. The 113-fold selectivity margin over IGF1R (IC50 = 20.3 nM) provides a defined window for distinguishing ALK-specific from off-target kinase inhibition in biochemical panels .

Oral In Vivo Pharmacology Studies in Rodent Xenograft Models

ALK-IN-12's 39% oral bioavailability and 12.5-hour terminal half-life in rats enable straightforward once-daily oral dosing for preclinical efficacy studies without requiring complex formulation strategies . The compound has demonstrated dose-dependent antitumor activity culminating in tumor stasis at 50 mg/kg p.o. q.d. in Karpas-299 ALCL xenograft models . This PK-efficacy profile makes ALK-IN-12 a practical research tool for target validation, proof-of-concept pharmacology studies, and comparative efficacy assessments in ALK-driven tumor models where reliable oral dosing is required.

Comparative Pharmacology and Structure-Activity Relationship (SAR) Investigations

As compound 11e from the brigatinib discovery program, ALK-IN-12 occupies a defined position in a well-characterized chemical series . Its molecular weight (501.0 Da) and simplified structure relative to brigatinib (584.1 Da) make it a valuable comparator for SAR studies examining the contribution of specific substituents to potency, selectivity, and pharmacokinetic behavior . Researchers investigating the phosphine oxide pharmacophore or optimizing 2,4-diarylaminopyrimidine ALK inhibitors can use ALK-IN-12 as a structurally defined benchmark with fully characterized in vitro and in vivo parameters.

Selective ALK Pathway Probing in Cellular Signaling Studies

The 56-fold selectivity window between ALK-positive Karpas-299 cells (IC50 = 28.3 nM) and ALK-negative U-937 cells (IC50 = 1,590 nM) positions ALK-IN-12 as a suitable tool for probing ALK-dependent signaling pathways with minimal confounding cytotoxicity . At concentrations below 100 nM, researchers can achieve robust ALK inhibition while maintaining >98% viability in ALK-negative control cells, enabling clean interpretation of ALK-specific effects on downstream signaling cascades, transcriptional programs, and apoptotic responses .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alk-IN-12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.